molecular formula C13H21ClN2O2 B2700414 2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride CAS No. 2413884-59-8

2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride

Cat. No.: B2700414
CAS No.: 2413884-59-8
M. Wt: 272.77
InChI Key: WRBHNCZNGVKSBU-UHFFFAOYSA-N
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Description

2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride is a chemical compound with the molecular formula C13H20N2O2·HCl. It is a derivative of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride typically involves the reaction of piperidine with appropriate spirocyclic precursors under controlled conditions. The reaction conditions may include the use of strong acids or bases, and the process often requires heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves the optimization of reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride has various applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: It may have therapeutic potential in the treatment of certain diseases due to its biological activity.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride is compared with other similar compounds, such as 2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.4]nonane-1,3-dione. These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

List of Similar Compounds

  • 2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione

  • 2-azaspiro[4.4]nonane-1,3-dione

  • 2-(piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, oxalic acid

This comprehensive overview provides a detailed understanding of 2-Piperidin-3-yl-2-azaspiro[44]nonane-1,3-dione;hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c16-11-8-13(5-1-2-6-13)12(17)15(11)10-4-3-7-14-9-10;/h10,14H,1-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNWROCTJOGZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)C3CCCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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